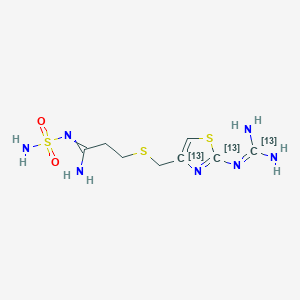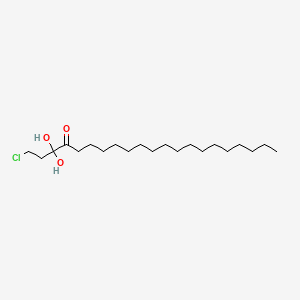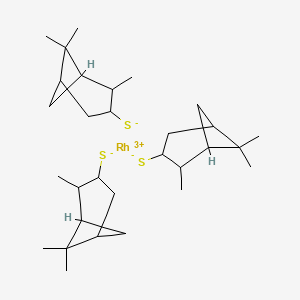
KVBSNKUVQDEEEZ-UHFFFAOYSA-K
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KVBSNKUVQDEEEZ-UHFFFAOYSA-K: is a coordination compound where rhodium is complexed with 2,6,6-trimethylbicyclo(311)heptane-3-thiolate ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of KVBSNKUVQDEEEZ-UHFFFAOYSA-K typically involves the reaction of rhodium salts with 2,6,6-trimethylbicyclo(3.1.1)heptane-3-thiol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require the use of solvents such as dichloromethane or toluene. The reaction conditions, including temperature and time, are optimized to ensure the formation of the desired complex.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include purification steps such as recrystallization or chromatography to obtain the compound in high purity. The use of automated reactors and controlled environments ensures consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions: KVBSNKUVQDEEEZ-UHFFFAOYSA-K can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state rhodium complexes.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield rhodium(IV) complexes, while reduction may produce rhodium(I) species.
Wissenschaftliche Forschungsanwendungen
Chemistry: KVBSNKUVQDEEEZ-UHFFFAOYSA-K is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and carbon-carbon coupling reactions. Its unique structure allows for selective catalysis, making it valuable in synthetic chemistry.
Biology and Medicine: In biological research, this compound is studied for its potential as an anticancer agent. The rhodium center can interact with DNA, leading to the inhibition of cancer cell growth. Additionally, its ability to generate reactive oxygen species makes it a candidate for photodynamic therapy.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties are harnessed to improve the efficiency of chemical processes, reducing costs and environmental impact.
Wirkmechanismus
The mechanism by which KVBSNKUVQDEEEZ-UHFFFAOYSA-K exerts its effects involves the coordination of the rhodium center with target molecules. In catalysis, the rhodium center facilitates the activation of substrates, leading to the formation of desired products. In biological systems, the compound can bind to DNA or proteins, disrupting their function and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- Rhodium(3+) 2,6,6-trimethylbicyclo(3.1.1)heptane-2-thiolate
- Rhodium(3+) tris(2,6,6-trimethylbicyclo(3.1.1)heptane-3-thiolate)
Uniqueness: KVBSNKUVQDEEEZ-UHFFFAOYSA-K is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. This uniqueness allows for selective interactions in catalytic and biological applications, distinguishing it from other rhodium complexes.
Eigenschaften
CAS-Nummer |
100432-49-3 |
|---|---|
Molekularformel |
C30H51RhS3 |
Molekulargewicht |
610.823 |
IUPAC-Name |
rhodium(3+);4,6,6-trimethylbicyclo[3.1.1]heptane-3-thiolate |
InChI |
InChI=1S/3C10H18S.Rh/c3*1-6-8-4-7(5-9(6)11)10(8,2)3;/h3*6-9,11H,4-5H2,1-3H3;/q;;;+3/p-3 |
InChI-Schlüssel |
KVBSNKUVQDEEEZ-UHFFFAOYSA-K |
SMILES |
CC1C2CC(C2(C)C)CC1[S-].CC1C2CC(C2(C)C)CC1[S-].CC1C2CC(C2(C)C)CC1[S-].[Rh+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


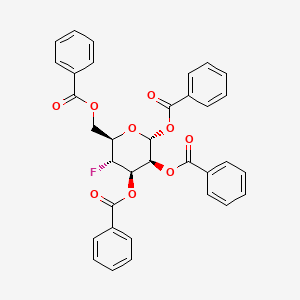
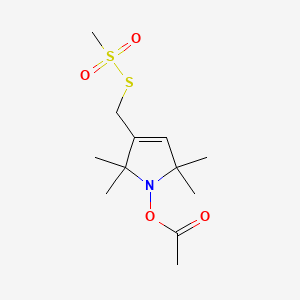
![Methyl 4-[N-Allyl-N-(2-methoxycarbonylethyl)]aminobutyrate](/img/structure/B561954.png)
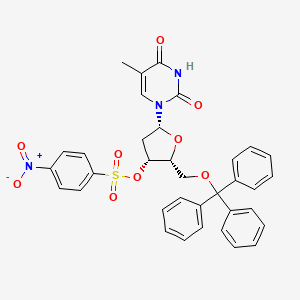

![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid N-Hydroxysuccinimide Ester](/img/structure/B561958.png)
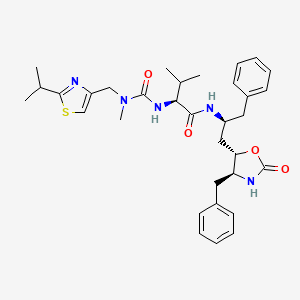
![2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine](/img/structure/B561962.png)
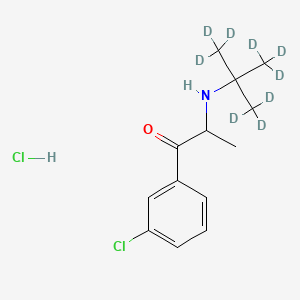
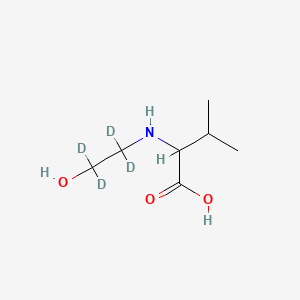
![[2-hydroxy-2-[3-hydroxy-4-(10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl)pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl] 4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate](/img/structure/B561968.png)

